molecular formula C15H15NO3 B1194947 ethyl 4-(pyridin-2-ylmethoxy)benzoate CAS No. 50596-38-8

ethyl 4-(pyridin-2-ylmethoxy)benzoate

Cat. No.: B1194947
CAS No.: 50596-38-8
M. Wt: 257.28 g/mol
InChI Key: OJWMBNSRBKSJIK-UHFFFAOYSA-N
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Description

4-Ethoxycarbonylphenoxy-2’-pyridylmethane is an organic compound with the molecular formula C15H15NO3 and a molecular weight of 257.28 g/mol This compound is of interest due to its unique structure, which combines a pyridine ring with an ethoxycarbonylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxycarbonylphenoxy-2’-pyridylmethane typically involves the reaction of 4-hydroxybenzoic acid with 2-bromopyridine in the presence of a base, followed by esterification with ethanol. The reaction conditions often include the use of a palladium catalyst and a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxycarbonylphenoxy-2’-pyridylmethane can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Ethoxycarbonylphenoxy-2’-pyridylmethane has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be used in studies involving enzyme interactions or as a ligand in binding studies.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Ethoxycarbonylphenoxy-2’-pyridylmethane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxycarbonylphenoxy-2’-pyridylmethane
  • 4-Acetoxycarbonylphenoxy-2’-pyridylmethane
  • 4-Propoxycarbonylphenoxy-2’-pyridylmethane

Uniqueness

4-Ethoxycarbonylphenoxy-2’-pyridylmethane is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial purposes.

Properties

CAS No.

50596-38-8

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

ethyl 4-(pyridin-2-ylmethoxy)benzoate

InChI

InChI=1S/C15H15NO3/c1-2-18-15(17)12-6-8-14(9-7-12)19-11-13-5-3-4-10-16-13/h3-10H,2,11H2,1H3

InChI Key

OJWMBNSRBKSJIK-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)OCC2=CC=CC=N2

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCC2=CC=CC=N2

50596-38-8

Synonyms

4-ethoxycarbonylphenoxy-2'-pyridylmethane
BRL 10614
BRL-10614

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Chloromethylpyridine hydrochloride (500 mg) and ethyl 4-hydroxybenzenecarboxylate (506 mg) were processed in the same manner as in Production Example 1-1 to obtain the entitled compound (656 mg).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
506 mg
Type
reactant
Reaction Step Two

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